molecular formula C9H13N3O2 B14867325 Ethyl 5-isopropyl-1,2,4-triazine-6-carboxylate

Ethyl 5-isopropyl-1,2,4-triazine-6-carboxylate

Cat. No.: B14867325
M. Wt: 195.22 g/mol
InChI Key: QCPOVSSCYCPZGA-UHFFFAOYSA-N
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Description

Ethyl 5-isopropyl-1,2,4-triazine-6-carboxylate is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-isopropyl-1,2,4-triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl isopropyl ketone with hydrazine hydrate, followed by cyclization with formic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-isopropyl-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Ethyl 5-isopropyl-1,2,4-triazine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-isopropyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Ethyl 5-ethyl-4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate
  • Pyrrolo[2,1-f][1,2,4]triazine derivatives

Comparison: Ethyl 5-isopropyl-1,2,4-triazine-6-carboxylate is unique due to its specific substitution pattern on the triazine ring. This substitution can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl 5-propan-2-yl-1,2,4-triazine-6-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-4-14-9(13)8-7(6(2)3)10-5-11-12-8/h5-6H,4H2,1-3H3

InChI Key

QCPOVSSCYCPZGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CN=N1)C(C)C

Origin of Product

United States

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